molecular formula C12H8Cl3NO2 B3427123 Ethyl 4,7,8-trichloroquinoline-3-carboxylate CAS No. 56824-89-6

Ethyl 4,7,8-trichloroquinoline-3-carboxylate

Cat. No.: B3427123
CAS No.: 56824-89-6
M. Wt: 304.6 g/mol
InChI Key: NNBXZIDLEQWOTH-UHFFFAOYSA-N
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Description

Ethyl 4,7,8-trichloroquinoline-3-carboxylate is an organic compound . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

This compound can be synthesized through various methods, including the reaction of 3-chloroquinoline with trichloroacetic acid and subsequent esterification with ethanol .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4,7,8-trichloro-3-quinolinecarboxylate . The InChI code is 1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-11-6(9(7)14)3-4-8(13)10(11)15/h3-5H,2H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 304.56 . It is a powder that should be stored at 4 degrees Celsius .

Scientific Research Applications

Heterocyclic Compound Synthesis

Quinoline derivatives have been utilized as key intermediates for synthesizing a diverse range of heterocyclic compounds. For instance, the synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanfhrylenes, showcases the versatility of quinoline carboxylates in constructing complex molecular architectures (Mekheimer et al., 2005). This process involves refluxing with primary amines and subsequent reactions to yield structurally intricate compounds, illustrating the utility of quinoline derivatives in synthesizing novel chemical entities.

Antimicrobial Activity

Quinoline-3-carboxylates have been investigated for their potential antibacterial properties. A study by Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and evaluated their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, demonstrating moderate activity (Krishnakumar et al., 2012). This highlights the potential of quinoline derivatives in developing new antibacterial agents.

Anticancer Research

Quinoline derivatives have been explored for their anticancer effects. Gaber et al. (2021) synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and tested their anticancer activity against the MCF-7 breast cancer cell line. Some compounds demonstrated significant activity, underscoring the promise of quinoline carboxylates in oncology research (Gaber et al., 2021).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

ethyl 4,7,8-trichloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-11-6(9(7)14)3-4-8(13)10(11)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBXZIDLEQWOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255590
Record name Ethyl 4,7,8-trichloro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56824-89-6
Record name Ethyl 4,7,8-trichloro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56824-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7,8-trichloro-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4,7,8-trichloroquinoline-3-carboxylate
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